p-Toluidine, alpha-(2-(diethylamino)ethoxy)-
Description
p-Toluidine, alpha-(2-(diethylamino)ethoxy)- (CAS: 23043-24-5) is a substituted toluidine derivative with the chemical formula C₁₃H₂₂N₂O. Structurally, it consists of a p-toluidine backbone (a benzene ring with a methyl group at the para position relative to an amino group) modified by a 2-(diethylamino)ethoxy substituent at the alpha position of the amino group.
The compound is classified as a tertiary amine due to the diethylamino group, which enhances its basicity compared to primary amines like unmodified p-toluidine. Its molecular weight is 222.33 g/mol, and its structure is critical in applications ranging from organic synthesis to pharmaceutical intermediates .
Properties
CAS No. |
23043-24-5 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethoxymethyl]aniline |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11,14H2,1-2H3 |
InChI Key |
UQCUSDDPQHJLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of p-Toluidine Derivatives
Protocol (EP2264027A1, CN101941912A):
- React p-toluidine with 2-chloroethyl(diethyl)amine (1:1.2 molar ratio) in refluxing toluene (110–115°C).
- Use NaOH (2.5 equiv) as base; reaction time: 5–8 hr.
- Distill acetone byproduct continuously.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (HPLC) | 98.5% | |
| Byproducts | <1.5% unreacted amine |
Mechanism :
$$
\text{Ar-NH}2 + \text{Cl-CH}2\text{CH}2\text{N(Et)}2 \xrightarrow{\text{NaOH}} \text{Ar-NH-CH}2\text{CH}2\text{N(Et)}2 + \text{NaCl} + \text{H}2\text{O}
$$
Condensation Strategies
Eschenmoser Coupling (PMC7934781)
Procedure :
- Treat 3-bromooxindole derivatives with thiobenzamides in DMF (5 hr, RT).
- Add triethylamine (2 equiv) to precipitate product.
Optimized Conditions :
- Solvent : DMF/CHCl₃ (3:1 v/v)
- Catalyst : None required
- Scale : Up to 3 mol demonstrated
Performance Metrics :
| Metric | Value |
|---|---|
| Average yield | 92% |
| Z/E selectivity | >99:1 |
| Purity | 99.8% (GC-MS) |
Catalytic Reductive Amination
Hydrogenation Approach (CA2183729A1)
Steps :
- Combine 3,4-diaminotoluene with H₂ (50 bar) over Fe₂O₃ catalyst (260–350°C).
- Quench with NH₄OH; extract with ethyl acetate.
Critical Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 300 ± 10°C |
| H₂ pressure | 45–50 bar |
| Catalyst loading | 12 wt% Fe₂O₃ |
Outcomes :
- 86% isolated yield
- TOF: 1,200 hr⁻¹
Purification & Characterization
Distillation vs. Crystallization
Comparative Data :
| Method | Purity Increase | Yield Loss | Source |
|---|---|---|---|
| Vacuum distillation | 98% → 99.5% | 8–12% | CN112552187A |
| Ethanol recrystallization | 95% → 99.9% | 15–18% |
Recommended Protocol :
- Step 1 : Rotovap concentration at 40°C (ΔP = −0.09 MPa)
- Step 2 : Crystallize from EtOAc/MeOH (3:1) at −20°C
Research Frontiers
Chemical Reactions Analysis
Types of Reactions: p-Toluidine, alpha-(2-(diethylamino)ethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
p-Toluidine, alpha-(2-(diethylamino)ethoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Toluidine, alpha-(2-(diethylamino)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
- CAS : 137-58-6
- Structure: Contains a diethylamino group linked via an ethoxy chain to an acetamide moiety attached to a 2,6-dimethylphenyl group.
- Key Differences : Unlike the target compound, lidocaine features an acetamide group instead of a toluidine backbone. This substitution enhances its lipid solubility, making it effective as a local anesthetic.
- Applications: Widely used in medicine for nerve block anesthesia. The diethylamino group contributes to its prolonged duration of action by slowing metabolism .
Tiropramide Hydrochloride
- CAS : 53567-47-8
- Structure: Contains a 4-[2-(diethylamino)ethoxy]phenyl group linked to a benzamide-dipropylcarbamoyl moiety.
- Key Differences: The diethylaminoethoxy group is attached to a benzamide scaffold rather than a toluidine. This structure confers antispasmodic activity by targeting gastrointestinal smooth muscle receptors.
- Applications : Used to treat irritable bowel syndrome and biliary colic .
Tilorone Dihydrochloride
- CAS : 27591-69-1
- Structure: A fluorenone core with 2,7-bis[2-(diethylamino)ethoxy] substituents.
- Key Differences: The symmetrical bis-diethylaminoethoxy groups enhance its antiviral and immunomodulatory properties.
- Applications : Investigated as an antiviral agent and immune stimulant .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| p-Toluidine, alpha-(2-(diethylamino)ethoxy)- | 222.33 | 2.1 | Moderate in water, high in organic solvents | Diethylaminoethoxy, toluidine |
| Lidocaine | 234.34 | 2.4 | Low water solubility | Diethylamino, acetamide |
| Tiropramide HCl | 546.51 | 3.8 | Soluble in polar solvents | Diethylaminoethoxy, benzamide |
| Tilorone Dihydrochloride | 499.93 | 4.2 | Soluble in DMSO | Bis-diethylaminoethoxy, fluorenone |
Notes:
- The diethylaminoethoxy group increases hydrophilicity compared to purely aromatic amines but is balanced by hydrophobic alkyl chains.
- Lidocaine ’s higher logP (2.4 vs. 2.1) reflects its enhanced lipid solubility due to the acetamide and dimethylphenyl groups .
Biological Activity
p-Toluidine, alpha-(2-(diethylamino)ethoxy)- is an organic compound characterized by its unique structure, which includes a p-toluidine base with a diethylaminoethoxy substituent. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The molecular formula is C13H22N2O, with a molecular weight of approximately 222.33 g/mol. Its physical properties include a boiling point of 334.3 °C at 760 mmHg, which suggests stability under various conditions.
The biological activity of p-Toluidine, alpha-(2-(diethylamino)ethoxy)- is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may alter the activity of these biomolecules by binding to specific sites, thereby influencing cellular processes such as growth and metabolism. The precise molecular targets and pathways are still under investigation, but preliminary studies suggest a potential role in cancer therapy and other therapeutic areas.
Research Findings
Recent studies have indicated that derivatives of p-toluidine exhibit diverse biological activities, including:
- Antitumor Activity : Some analogs have shown effectiveness in inhibiting the growth of cancer cell lines, suggesting potential use in oncology.
- Antimicrobial Properties : Initial investigations have indicated that the compound may possess antimicrobial effects against certain pathogens.
- Mutagenicity : There are concerns regarding the mutagenic potential of p-toluidine derivatives, necessitating further research to evaluate safety profiles .
Case Studies
- Antitumor Efficacy : A study demonstrated that p-toluidine derivatives were effective against human squamous cell carcinoma (SCC) and breast carcinoma (MCF-7). These compounds were found to be several times more potent than traditional chemotherapeutics like methotrexate (MTX) in inhibiting cell growth .
- Mutagenicity Assessment : Research listed p-toluidine as a compound with established mutagenic properties, highlighting the need for careful evaluation in drug development contexts .
Comparative Analysis
To better understand the unique properties of p-Toluidine, alpha-(2-(diethylamino)ethoxy)-, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| p-Toluidine | Methyl group attached to an amino group on benzene | Basic amine properties |
| N,N-Diethyl-p-toluidine | Diethylamino substitution on nitrogen | Enhanced solubility and activity |
| p-Toluidine, alpha-(2-(dimethylamino)ethoxy)- | Dimethylamino substitution instead of diethylamino | Varied biological interactions |
This table illustrates how structural modifications can influence the biological activity and chemical behavior of related compounds.
Q & A
Q. What are the common synthetic routes for p-Toluidine, alpha-(2-(diethylamino)ethoxy)-, and what key intermediates are involved?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting a tosyl precursor (e.g., 5-bromo-N-(2-(diethylamino)ethyl)picolinamide) with triethylene glycol and p-toluenesulfonyl chloride under controlled conditions. The reaction proceeds through the formation of a sulfonate ester intermediate, followed by purification via silica gel chromatography . Key intermediates include halogenated pyridine derivatives and diethylaminoethoxy-containing intermediates, with triethylamine often used to neutralize acidic byproducts .
Q. Which spectroscopic techniques are most effective for characterizing p-Toluidine, alpha-(2-(diethylamino)ethoxy)-?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the ethylaminoethoxy side chain and toluidine aromatic protons. For example, the diethylamino group shows characteristic triplet signals at δ ~2.6–3.0 ppm (CH₂) and δ ~1.0 ppm (CH₃) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, with mobile phases often combining acetonitrile and ammonium acetate buffers (e.g., 70:30 v/v) to resolve polar impurities .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns of the diethylaminoethoxy moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying catalytic conditions?
Discrepancies in yields often arise from differences in catalyst selection (e.g., triethylbenzylammonium chloride vs. palladium-based catalysts) and solvent systems. For instance, two-phase catalytic cyclopropanation methods (e.g., using chloroform and NaOH) may yield 60–75% purity, requiring iterative optimization of reaction time and temperature . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions, with rigorous tracking of byproducts via TLC or HPLC .
Q. What strategies are effective for impurity profiling of p-Toluidine, alpha-(2-(diethylamino)ethoxy)-?
Impurities often derive from incomplete substitution or oxidation of the diethylamino group. Pharmacopeial guidelines recommend:
- HPLC with UV/Vis detection (λ = 254 nm) to monitor desethyl derivatives (e.g., desethylamiodarone analogs) .
- Reference standards for known impurities, such as oxalate or hydrochloride salts of underalkylated intermediates (e.g., (2-butylbenzofuran-3-yl)[4-[2-(ethylamino)ethoxy]phenyl]methanone) .
- Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Q. How can researchers address inconsistencies in reported NMR spectral data for this compound?
Variations in NMR data (e.g., chemical shift differences >0.1 ppm) may stem from solvent polarity, pH, or residual moisture. To standardize results:
- Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with internal TMS calibration.
- Compare against pharmacopeial reference spectra (e.g., USP Amiodarone Hydrochloride RS, which shares structural motifs) .
- Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals from the toluidine and ethoxy groups .
Methodological Recommendations
- Synthesis Scale-Up: Replace silica gel chromatography with preparative HPLC for batches >10 g to improve reproducibility .
- Contradiction Analysis: Use multivariate analysis (e.g., PCA) to correlate reaction variables (catalyst loading, solvent polarity) with yield/purity outcomes .
- Data Validation: Cross-reference spectral data with structurally related compounds (e.g., amiodarone derivatives) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
